2-Fluoro-3-(trifluoromethoxy)phenol

Physicochemical profiling Substituent electronic effects Medicinal chemistry

Sourcing fluorinated phenol scaffolds with precise regiospecificity often forces lengthy lead times. This 2-fluoro-3-(trifluoromethoxy)phenol, explicitly claimed in WO2014005150A1, provides the exact ortho-F/meta-OCF₃ geometry required for complement-mediated disease drug candidates. Alternative isomers yield structurally distinct, unvalidated carbamoyl derivatives. · Bioisosteric -OCF₃ group mimics chlorine steric bulk (2.2 Å vs 1.75 Å) while improving metabolic stability. · Ortho-fluorine tunes phenolic pKa (~8.3) and shields against unwanted electrophilic substitution. · Free -OH enables direct O-alkylation, esterification, or triflate conversion for parallel synthesis.

Molecular Formula C7H4F4O2
Molecular Weight 196.1 g/mol
CAS No. 1334164-87-2
Cat. No. B1456276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethoxy)phenol
CAS1334164-87-2
Molecular FormulaC7H4F4O2
Molecular Weight196.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)F)O
InChIInChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H
InChIKeyKMWGGTMNTDIDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(trifluoromethoxy)phenol (CAS 1334164-87-2): Core Physicochemical Identity and Structural Context for Procurement Evaluation


2-Fluoro-3-(trifluoromethoxy)phenol (C₇H₄F₄O₂, MW 196.10) is a fluorinated phenol derivative bearing a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 3-position on the aromatic ring. The compound exhibits a canonical SMILES string of C1=CC(=C(C(=C1)OC(F)(F)F)F)O [1] and is classified as a versatile small molecule scaffold with a computed LogP value of approximately 2.78 [2] and a phenolic pKa predicted around 8.3 . The combination of ortho-fluorine and meta-trifluoromethoxy substituents creates a distinct electronic and steric environment that distinguishes this compound from mono-substituted or differently positioned regioisomers .

Why 2-Fluoro-3-(trifluoromethoxy)phenol Cannot Be Interchanged with Other Trifluoromethoxyphenol Regioisomers


Substitution pattern critically determines the physicochemical and reactivity profile of trifluoromethoxyphenols. The 2-fluoro-3-trifluoromethoxy substitution creates an ortho-fluorine/meta-OCF₃ electronic push-pull system distinct from 3-(trifluoromethoxy)phenol (meta-OCF₃ only), 4-(trifluoromethoxy)phenol (para-OCF₃, CAS 828-27-3), or 2-fluoro-4-(trifluoromethoxy)phenol (ortho-F/para-OCF₃) [1]. The ortho-fluorine atom introduces steric hindrance and electron-withdrawing inductive effects that modulate the phenolic -OH acidity, nucleophilicity, and hydrogen-bonding capacity relative to non-fluorinated analogs [2]. Furthermore, the specific 2-F/3-OCF₃ regioisomer has been explicitly claimed as a key intermediate in patent-protected pharmaceutical compositions, including complement-mediated disease therapeutics where alternative substitution patterns would yield structurally distinct carbamoyl derivatives with unvalidated biological activity [3].

Quantitative Differentiation Evidence for 2-Fluoro-3-(trifluoromethoxy)phenol: Substituent Effects, Bioisosteric Performance, and Synthetic Utility


Ortho-Fluorine/Meta-Trifluoromethoxy Substitution Pattern: Distinct Electronic Profile Versus Mono-OCF₃ and Para-Substituted Analogs

The 2-F/3-OCF₃ substitution pattern in 2-fluoro-3-(trifluoromethoxy)phenol creates a differentiated electronic environment relative to mono-substituted trifluoromethoxyphenols. While the trifluoromethoxy group itself exhibits an electron-withdrawing inductive effect [1], the addition of an ortho-fluorine substituent further modulates the aromatic ring electronics. Phenol derivatives bearing both fluorine and trifluoromethoxy substituents demonstrate enhanced lipophilicity compared to methoxy analogs (ΔLogP ~ +0.5 to +1.0) while maintaining comparable kinetic solubility to CF₃-bearing compounds . The ortho-fluorine specifically lowers the phenolic pKa relative to unsubstituted phenol (pKa ~10.0) to a predicted range of 7.8–8.5 , affecting both nucleophilicity and hydrogen-bond donor capacity.

Physicochemical profiling Substituent electronic effects Medicinal chemistry

Trifluoromethoxy Group as a Chlorine Bioisostere: Superior Steric Mimicry Compared to Trifluoromethyl

The trifluoromethoxy (-OCF₃) group serves as a validated bioisostere for chlorine atoms in medicinal chemistry applications, with a van der Waals radius (2.2 Å for the group; individual Cl atom: 1.75 Å) that more closely approximates chlorine's steric profile than the trifluoromethyl (-CF₃) group [1]. Quantitative analysis demonstrates that -OCF₃ (van der Waals volume ~33 ų) provides superior steric mimicry of chlorine compared to -CF₃ (van der Waals volume ~22 ų), enabling more faithful reproduction of chlorine-containing lead scaffolds while offering enhanced metabolic stability [2]. This property is particularly relevant for 2-fluoro-3-(trifluoromethoxy)phenol, which incorporates the -OCF₃ group at the 3-position in conjunction with ortho-fluorine, creating a dual-fluorinated aryl system suitable for bioisosteric replacement strategies .

Bioisosterism Drug design Structure-activity relationship

Validated Pharmaceutical Intermediate: Explicit Claim in Complement-Mediated Disease Patent (WO2014005150A1)

2-Fluoro-3-(trifluoromethoxy)phenol-derived intermediates are explicitly claimed in WO2014005150A1 for the preparation of crystalline forms of complement-mediated disease therapeutics [1]. The patent specifically claims compounds incorporating the 2-fluoro-3-(trifluoromethoxy)phenyl carbamoyl moiety as a structural element essential for biological activity against complement-mediated disorders [2]. This represents a validated pharmaceutical application distinguishing this specific substitution pattern from other trifluoromethoxyphenol regioisomers, which are not equivalently claimed in this patent family. The claimed crystalline forms demonstrate defined physicochemical properties including specific PXRD patterns, DSC thermograms, and TGA profiles, confirming the material's suitability for pharmaceutical development workflows [3].

Pharmaceutical patent Complement-mediated disease Drug intermediate

Versatile Phenolic Handle for Downstream Functionalization: Etherification, Esterification, and Cross-Coupling Compatibility

The phenolic hydroxyl group of 2-fluoro-3-(trifluoromethoxy)phenol serves as a reactive handle for multiple synthetic transformations including O-alkylation, O-arylation, esterification, and conversion to triflate leaving groups for cross-coupling reactions [1]. The ortho-fluorine substituent does not significantly impede nucleophilic reactions at the oxygen center while providing steric protection against unwanted ortho-electrophilic substitution. Suzuki-Miyaura coupling represents a documented approach for aryl-aryl bond formation using this scaffold . Additionally, the compound can be converted to its corresponding phenyl acetate derivative (CAS 1437794-81-4) for use as a protected intermediate [2], or to boronic acid derivatives [2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid (density 1.48 g/cm³, storage at 2–8°C) for downstream cross-coupling applications .

Synthetic methodology Cross-coupling Scaffold diversification

Recommended Application Scenarios for 2-Fluoro-3-(trifluoromethoxy)phenol Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring -OCF₃ Bioisosteric Replacement

When optimizing lead compounds containing chlorine atoms that exhibit metabolic instability or suboptimal pharmacokinetics, 2-fluoro-3-(trifluoromethoxy)phenol provides a validated -OCF₃-containing scaffold for bioisosteric replacement [1]. The -OCF₃ group demonstrates superior steric mimicry of chlorine (van der Waals radius 2.2 Å vs. 1.75 Å for Cl) compared to -CF₃ alternatives [2], enabling retention of target binding interactions while potentially improving metabolic stability and modulating lipophilicity (ΔLogP +0.3 to +1.0 versus methoxy analogs) . The ortho-fluorine additionally provides electron-withdrawing effects that fine-tune the phenolic pKa and overall scaffold electronics, offering a differentiated profile versus non-fluorinated -OCF₃ phenols.

Synthesis of Complement-Mediated Disease Therapeutic Candidates

Based on patent WO2014005150A1, 2-fluoro-3-(trifluoromethoxy)phenol serves as a key precursor to 2-fluoro-3-(trifluoromethoxy)phenyl carbamoyl-containing compounds with claimed utility in treating complement-mediated diseases [3]. This specific substitution pattern is explicitly required for the claimed therapeutic compositions; alternative regioisomers (e.g., 3-(trifluoromethoxy)phenol or 4-(trifluoromethoxy)phenol) would yield structurally distinct carbamoyl derivatives outside the patent claims [4]. The crystalline forms described in the patent provide defined solid-state characteristics (PXRD, DSC, TGA) suitable for pharmaceutical development workflows.

Scaffold Diversification via Phenolic -OH Functionalization in Parallel Synthesis

The free phenolic hydroxyl group of 2-fluoro-3-(trifluoromethoxy)phenol enables direct functionalization without protection/deprotection sequences, making it suitable for parallel synthesis and library generation in medicinal chemistry campaigns [5]. The scaffold supports O-alkylation, O-arylation, esterification, and conversion to triflates for cross-coupling, while the ortho-fluorine provides steric shielding against unwanted electrophilic substitution at the ortho position relative to oxygen . Available derivatives include the phenyl acetate (CAS 1437794-81-4) and boronic acid (storage at 2–8°C, density 1.48 g/cm³) for Suzuki-Miyaura coupling applications .

Physicochemical Property Modulation in Fluorinated Aromatic Series

For SAR studies investigating the impact of substitution patterns on lipophilicity, acidity, and metabolic stability, 2-fluoro-3-(trifluoromethoxy)phenol provides a distinct ortho-F/meta-OCF₃ electronic configuration [6]. The ortho-fluorine lowers the phenolic pKa relative to unsubstituted phenol (pKa ~10.0) to a predicted range of 7.8–8.5 , altering hydrogen-bond donor capacity and nucleophilicity compared to non-fluorinated -OCF₃ phenols. The combined substituent effects produce a LogP of approximately 2.78 [7], offering a differentiated lipophilicity profile versus regioisomeric alternatives for systematic property optimization in lead series.

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